N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to the accumulation of acetylated histones, which can lead to changes in gene expression and cell death.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. In addition, this compound has been studied for its potential use as a fluorescence probe for detecting metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage is its potential use as a fluorescence probe for detecting metal ions. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential use as an antifungal and antibacterial agent. Additionally, further research can be conducted on its potential use as a fluorescence probe for detecting metal ions.
Synthesis Methods
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescence probe for detecting metal ions.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-9-8-13(11-18(15)25(27)28)20(26)22-14-5-3-4-12(10-14)19-23-16-6-1-2-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMIXQSFVQQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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